

A Spectroscopic Guide to Dibutyl Carbonate: Unveiling its Molecular Signature

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dibutyl carbonate*

Cat. No.: *B105752*

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For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for **dibutyl carbonate**, a versatile organic compound with applications in various chemical syntheses. This document is intended to serve as a core reference for researchers and professionals, presenting key data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses in a clear and accessible format. Detailed experimental protocols and the fundamental principles of each spectroscopic technique are also provided to aid in the interpretation and application of this data.

Spectroscopic Data Summary

The following sections present the key spectroscopic data for **dibutyl carbonate** in a structured tabular format for ease of reference and comparison.

¹H Nuclear Magnetic Resonance (NMR) Spectroscopy

Proton NMR spectroscopy provides detailed information about the hydrogen atoms within a molecule, revealing their chemical environment and connectivity.

Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
4.08	Triplet (t)	4H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
1.63	Sextet	4H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
1.40	Sextet	4H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
0.93	Triplet (t)	6H	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃

¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

Carbon-13 NMR spectroscopy provides insight into the carbon framework of a molecule.

Chemical Shift (δ) ppm	Assignment
155.3	C=O
67.5	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
30.8	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
18.9	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃
13.6	-O-CH ₂ -CH ₂ -CH ₂ -CH ₃

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm ⁻¹)	Intensity	Assignment
2962	Strong	C-H stretch (alkane)
1740	Strong	C=O stretch (carbonate)
1260	Strong	C-O stretch (ester)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/z	Relative Intensity	Assignment
174	Low	[M] ⁺ (Molecular Ion)
119	Moderate	[M - C ₄ H ₉ O] ⁺
57	High	[C ₄ H ₉] ⁺
41	High	[C ₃ H ₅] ⁺
29	High	[C ₂ H ₅] ⁺

Experimental Protocols

The following are detailed, generalized methodologies for the key spectroscopic experiments cited. These protocols are representative of standard practices for the analysis of organic compounds like **dibutyl carbonate**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra of **dibutyl carbonate**.

Instrumentation: A high-field NMR spectrometer (e.g., Bruker Avance series, 400 MHz or higher) equipped with a broadband probe.

Sample Preparation:

- A sample of high-purity **dibutyl carbonate** (approximately 5-10 mg for ¹H NMR, 20-50 mg for ¹³C NMR) is accurately weighed.
- The sample is dissolved in approximately 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.
- A small amount of tetramethylsilane (TMS) may be added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Acquisition Parameters:

- Pulse Program: A standard single-pulse experiment (e.g., ' zg30').
- Number of Scans: 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.
- Relaxation Delay (d1): A delay of 1-5 seconds between scans to allow for full relaxation of the protons.
- Acquisition Time: Typically 2-4 seconds.
- Spectral Width: A range of approximately -2 to 12 ppm is commonly used for organic molecules.
- Temperature: The experiment is usually conducted at a constant temperature, typically 298 K (25 °C).

¹³C NMR Acquisition Parameters:

- Pulse Program: A standard proton-decoupled pulse sequence (e.g., ' zgpg30') is used to simplify the spectrum by removing C-H coupling.
- Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.
- Relaxation Delay (d1): A delay of 2-10 seconds.
- Acquisition Time: Typically 1-2 seconds.
- Spectral Width: A range of approximately 0 to 220 ppm.
- Temperature: Maintained at a constant 298 K.

Data Processing: The acquired Free Induction Decay (FID) is processed using appropriate software (e.g., TopSpin, Mnova). This involves Fourier transformation, phase correction, baseline correction, and referencing to the internal standard.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Objective: To obtain the infrared spectrum of **dibutyl carbonate** to identify its functional groups.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer (e.g., PerkinElmer Spectrum Two, Thermo Fisher Nicolet iS5) equipped with a suitable sampling accessory.

Sample Preparation (Neat Liquid):

- A drop of pure **dibutyl carbonate** is placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory or between two salt plates (NaCl or KBr) for transmission measurements.
- For ATR, the sample is brought into firm contact with the crystal using a pressure arm.
- For transmission, the salt plates are mounted in a sample holder.

Acquisition Parameters:

- Spectral Range: Typically 4000 to 400 cm^{-1} .
- Resolution: 4 cm^{-1} is generally sufficient for routine analysis.
- Number of Scans: 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- Background Scan: A background spectrum of the empty ATR crystal or clean salt plates is recorded and automatically subtracted from the sample spectrum to remove contributions from the atmosphere (e.g., CO_2 , H_2O).

Data Processing: The resulting interferogram is converted to a spectrum of absorbance or transmittance versus wavenumber (cm^{-1}) via Fourier transformation.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of **dibutyl carbonate**.

Instrumentation: A mass spectrometer, often coupled with a gas chromatograph (GC-MS) for sample introduction and separation (e.g., Agilent 7890B GC coupled to a 5977B MSD).

Sample Preparation:

- A dilute solution of **dibutyl carbonate** is prepared in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) at a concentration of approximately 1 mg/mL.

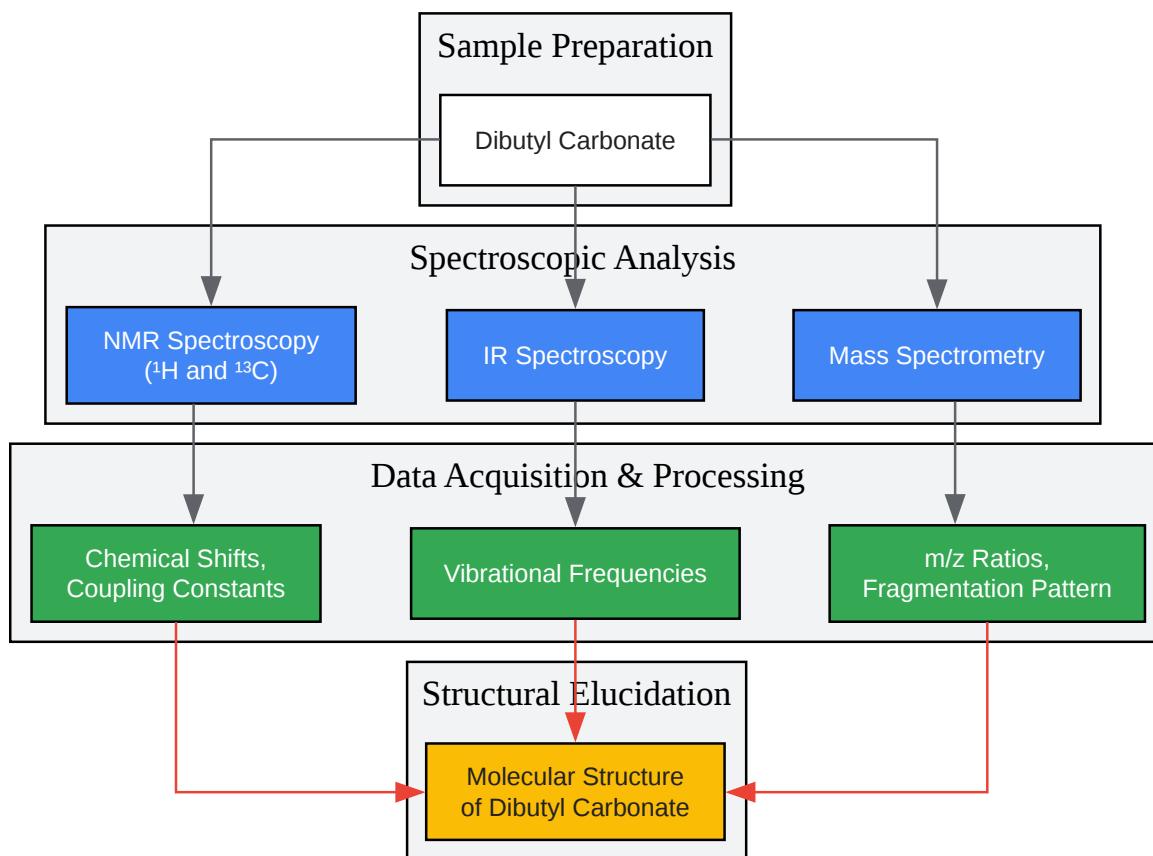
GC-MS Parameters:

- Injection Volume: 1 μ L of the sample solution is injected into the GC.
- Inlet Temperature: Typically set to 250 °C.
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Oven Temperature Program: A temperature gradient is used to separate the components of the sample. For **dibutyl carbonate**, a program might start at 50 °C, hold for 1 minute, then ramp to 250 °C at 10 °C/min.
- MS Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.
- Mass Range: A scan range of m/z 35 to 500 is typically used.
- Ion Source Temperature: Maintained at approximately 230 °C.
- Quadrupole Temperature: Maintained at approximately 150 °C.

Data Processing: The mass spectrum corresponding to the chromatographic peak of **dibutyl carbonate** is analyzed. The molecular ion peak is identified, and the fragmentation pattern is interpreted to elucidate the structure.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of an organic compound like **dibutyl carbonate**.



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Caption: General workflow for the spectroscopic analysis and structural elucidation of an organic compound.

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Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com